1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid

SMN protein modulation spinal muscular atrophy structure-activity relationship

1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid (CAS 299922-24-0) is a heterocyclic building block featuring a 4-phenylthiazole core linked via its 2-position to a piperidine ring bearing a carboxylic acid at the 4-position. With molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.36 g/mol, the compound belongs to the arylthiazolyl-piperidine chemotype that has been validated as a privileged scaffold for survival motor neuron (SMN) protein modulation.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 299922-24-0
Cat. No. B2452626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid
CAS299922-24-0
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C15H16N2O2S/c18-14(19)12-6-8-17(9-7-12)15-16-13(10-20-15)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,18,19)
InChIKeyXGYUAVFHRXCWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid (CAS 299922-24-0): Core Scaffold Identity and Procurement Context


1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid (CAS 299922-24-0) is a heterocyclic building block featuring a 4-phenylthiazole core linked via its 2-position to a piperidine ring bearing a carboxylic acid at the 4-position. With molecular formula C₁₅H₁₆N₂O₂S and a molecular weight of 288.36 g/mol, the compound belongs to the arylthiazolyl-piperidine chemotype that has been validated as a privileged scaffold for survival motor neuron (SMN) protein modulation [1]. It is supplied as a solid with a reported purity of ≥97% and a calculated LogP of approximately 2.73 . Sigma-Aldrich lists this compound as part of a collection of unique chemicals for early discovery research, noting that no analytical data are collected by the vendor .

Why 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid Cannot Be Replaced by Generic Arylthiazolyl-Piperidine Analogs


Within the arylthiazolyl-piperidine chemotype, seemingly minor structural variations produce large, non-linear changes in both potency (AC₅₀) and efficacy (ROI, rate of induction) as SMN protein modulators. Systematic SAR analysis published in *J. Med. Chem.* demonstrates that replacing the 4-carboxamide group with a 4-carboxylic acid reduces potency approximately 4-fold (AC₅₀ shifts from 1.22 µM to 4.87 µM for the 4-bromophenyl series), yet simultaneously increases efficacy from 268% to 554% ROI [1]. Furthermore, the nature and position of the substituent on the phenyl ring critically control activity: ortho-substitution generally abolishes activity due to loss of co-planarity, while electron-donating para-substituents can enhance potency [1]. The unsubstituted 4-phenyl variant therefore occupies a distinct position in the SAR landscape—differing from both the 4-bromophenyl hit compound and the optimized 3,4-cyclic ether analogs—and cannot be assumed interchangeable without experimental verification in the target assay of interest.

Quantitative Differentiation Evidence for 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid vs. Closest Analogs


Carboxylic Acid vs. Carboxamide at Piperidine 4-Position: Potency-Efficacy Trade-Off in SMN2 Reporter Assay

In the 4-(4-bromophenyl)thiazol-2-yl-piperidine series, the carboxylic acid derivative (compound 6k) exhibits a 4-fold reduction in potency relative to the primary carboxamide (compound 2) but delivers a 2.1-fold increase in efficacy. This potency-efficacy trade-off is a class-level observation from the published SAR and is expected to translate to the 4-phenyl (des-bromo) series, positioning the target carboxylic acid as a lower-potency, higher-efficacy alternative to its carboxamide counterpart [1].

SMN protein modulation spinal muscular atrophy structure-activity relationship

4-Phenyl (Unsubstituted) vs. 4-(4-Bromophenyl) Substitution: Effect on SMN2 Modulation Potency

SAR data for the 4-arylthiazolyl-piperidine-4-carboxamide series (Table 1, *J. Med. Chem.* 2011) indicate that substituting the 4-bromophenyl group of compound 2 with an unsubstituted phenyl ring reduces potency while retaining measurable activity. Specifically, compound 3a (the carboxamide with an unsubstituted 4-phenylthiazole) exhibits an AC₅₀ of 7.72 µM and ROI of 167% in the SMN2-luciferase reporter assay, compared to AC₅₀ = 1.22 µM and ROI = 268% for the 4-bromophenyl hit compound 2—representing a 6.3-fold potency decrease and 1.6-fold efficacy decrease [1]. The target compound combines this unsubstituted 4-phenyl motif with a carboxylic acid at the piperidine 4-position, a combination for which no direct data exist; however, additive SAR effects are a reasonable class-level inference.

aryl substituent SAR SMN2 reporter assay thiazole C4 position

Physicochemical Differentiation: Calculated LogP, Solubility, and Molecular Properties vs. Optimized Lead ML372

1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid has a calculated LogP of approximately 2.73 and a molecular weight of 288.36 g/mol , placing it in a favorable physicochemical space distinct from the optimized CNS-penetrant probe ML372 (MW = 360.43, LogP higher due to the 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl substituent at the thiazole 5-position) [1]. The lower molecular weight of the target compound (288 vs. 360) and absence of the extended cyclic polyether may confer different solubility and permeability profiles, relevant for programs seeking to minimize molecular complexity while retaining the core pharmacophore.

drug-likeness CNS penetration lead optimization

Commercial Purity Benchmarking: Supplier-Specified Purity and Available Quantities

Among commercial suppliers for this compound, Fluorochem lists a purity specification of 97% , while MolCore offers the compound at NLT 98% purity with ISO certification suitable for global pharmaceutical R&D and quality control applications . Sigma-Aldrich supplies the compound as part of a unique chemical collection without analytical data collection . The availability of purity-certified material from multiple suppliers provides procurement flexibility, though the absence of vendor-collected analytical data from Sigma-Aldrich means buyers must independently verify identity and purity when sourcing from that channel.

chemical procurement purity specification building block supply

High-Priority Application Scenarios for 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid Based on Class Evidence


SMN2 Up-Regulator Discovery: Fragment-to-Lead Starting Point with Favorable Physicochemical Profile

Programs targeting spinal muscular atrophy (SMA) through SMN2 protein up-regulation can utilize this compound as a lower-molecular-weight (288.36 g/mol) entry point into the validated arylthiazolyl-piperidine chemotype. The carboxylic acid moiety, while reducing potency approximately 4-fold relative to the carboxamide in the 4-bromophenyl series, confers higher efficacy (554% vs. 268% ROI), suggesting utility in assays where a larger dynamic range of SMN protein induction is required [1]. The unsubstituted 4-phenyl group provides a synthetically accessible handle for subsequent Suzuki coupling-based diversification at the para-position, a strategy successfully employed in the optimization path from compound 2 to ML372 [1].

Carboxylic Acid Prodrug or Conjugate Design: Exploiting the Free Acid Handle

Unlike the predominant carboxamide analogs reported in the SMN modulator literature, this compound bears a free carboxylic acid at the piperidine 4-position. This functional group enables direct conjugation strategies—including amide bond formation with amine-containing payloads, ester prodrug synthesis for modulated pharmacokinetics, or salt formation for improved aqueous solubility—without requiring a saponification step. The SAR evidence that the carboxylic acid retains substantial efficacy (554% ROI for 6k) despite reduced potency supports its use as a conjugatable warhead in targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) linker-payload designs where the thiazole-piperidine core serves as a binding element [1].

Scaffold-Hopping and Core Replacement Studies in Kinase or IGF1R Inhibitor Programs

The 4-phenylthiazole motif has independently emerged in kinase inhibitor programs, including ureido-substituted 4-phenylthiazole derivatives showing anti-HCC activity through IGF1R inhibition (e.g., compound 27, IC₅₀ = 0.62 µM in HepG2 cells, superior to Sorafenib at IC₅₀ = 1.62 µM) [2]. While the target compound has not been profiled against IGF1R, its core scaffold shares the 4-phenylthiazole pharmacophore present in these active analogs. Medicinal chemistry groups exploring kinase inhibitor chemical space may therefore deploy this building block as a core fragment for scaffold-hopping exercises, particularly where the piperidine-4-carboxylic acid provides a vector for solubility-enhancing substitutions distinct from the morpholine or piperazine motifs commonly employed.

High-Purity Building Block for Parallel Library Synthesis

With commercial availability at ≥97–98% purity from multiple suppliers including ISO-certified sources , this compound is immediately deployable in parallel amide coupling libraries. The carboxylic acid group can be activated (e.g., HATU, EDCI) and reacted with diverse amine sets to generate arrays of 4-carboxamide analogs, enabling rapid exploration of the SAR around the piperidine moiety that has been shown to critically modulate both SMN2 potency and efficacy in the arylthiazolyl-piperidine class [1]. For procurement teams, the ISO-certified option (NLT 98%) reduces the need for pre-library purification, streamlining the library production workflow.

Quote Request

Request a Quote for 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.